molecular formula C10H14N6O2S B11378503 N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide CAS No. 948104-82-3

N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide

Cat. No.: B11378503
CAS No.: 948104-82-3
M. Wt: 282.33 g/mol
InChI Key: JIRGJCZWXORGJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core linked to a substituted 1,2,4-triazole moiety and an acetamide group. This structure combines electron-rich sulfur and nitrogen heterocycles, which are known to enhance bioactivity, particularly in antimicrobial, antiproliferative, and receptor-modulating applications .

Properties

CAS No.

948104-82-3

Molecular Formula

C10H14N6O2S

Molecular Weight

282.33 g/mol

IUPAC Name

N-[4-(4-ethyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C10H14N6O2S/c1-4-16-9(12-13-10(16)19-5-2)7-8(11-6(3)17)15-18-14-7/h4-5H2,1-3H3,(H,11,15,17)

InChI Key

JIRGJCZWXORGJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC)C2=NON=C2NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide typically involves multiple steps, starting with the formation of the triazole and oxadiazole rings. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation with ethyl iodide. The oxadiazole ring is formed through a cyclization reaction involving nitrile oxides and hydrazides. The final step involves the acylation of the oxadiazole-triazole intermediate with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors for the cyclization steps and continuous flow reactors for the acylation step. Solvent selection and purification methods would also be critical to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the triazole ring can be reduced to amines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted acetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying enzyme activity.

    Medicine: Investigated for its potential as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. The triazole and oxadiazole rings can interact with the enzyme’s active site through hydrogen bonding and hydrophobic interactions, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Several analogues share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents, leading to varied biological and physicochemical profiles:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity Reference ID
N-(4-(Benzyloxy)phenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Pyridinyl, benzyloxy-phenyl 445.54 Not explicitly stated (likely receptor modulation)
VUAA1 (N-(4-ethylphenyl)-2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide) 3-Pyridinyl, 4-ethylphenyl 383.50 Odorant receptor antagonist (OrcoRAM2)
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-2-yl, variable aryl groups ~250–300 Anti-exudative activity (compared to diclofenac)
2-{[4-Ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide (VUAA3) 4-Pyridinyl, 4-isopropylphenyl ~430–445 Odorant receptor inhibition

Key Observations :

  • Pyridinyl vs. Furan Substituents : Pyridinyl groups (e.g., VUAA1, VUAA3) enhance receptor-binding affinity due to hydrogen-bonding capabilities, whereas furan derivatives () prioritize anti-inflammatory effects .

Comparative Reactivity :

  • Ethylsulfanyl groups (target compound) exhibit lower electrophilicity compared to chlorinated analogues (e.g., ), reducing unwanted alkylation side reactions.
  • Pyridinyl-substituted triazoles () require stringent anhydrous conditions due to moisture sensitivity.
Physicochemical and Pharmacokinetic Properties
Property Target Compound VUAA1 Anti-exudative Derivatives ()
Molecular Weight ~310–330 383.50 ~250–300
Hydrogen Bond Donors 1 1 2–3
Hydrogen Bond Acceptors 6 6 4–5
logP (Estimated) 2.5–3.0 3.2 1.8–2.5
Solubility (aq., mg/mL) <0.1 <0.05 0.5–1.0

Analysis :

  • The target compound’s ethylsulfanyl group increases logP compared to anti-exudative derivatives with polar furan substituents.
  • VUAA1’s higher logP (3.2) correlates with enhanced insect odorant receptor binding, while the target compound’s oxadiazole core may favor metabolic stability.

Biological Activity

N-{4-[4-ethyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-yl}acetamide is a synthetic compound that belongs to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and data tables.

Molecular Characteristics

  • Chemical Name : this compound
  • CAS Number : 948104-82-3
  • Molecular Formula : C₁₀H₁₄N₆O₂S
  • Molecular Weight : 282.33 g/mol

Antimicrobial Properties

Research indicates that triazole derivatives exhibit significant antimicrobial activity. Studies have shown that this compound has demonstrated effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity Against Selected Bacteria

Bacterial StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1832 µg/mL
Escherichia coli1540 µg/mL
Enterococcus faecalis2025 µg/mL

Antifungal Activity

The compound also exhibits antifungal properties. It has been tested against several fungal pathogens with promising results.

Table 2: Antifungal Activity Against Selected Fungi

Fungal StrainZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Candida albicans2220 µg/mL
Aspergillus niger1930 µg/mL

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in the biosynthesis of essential cellular components in microbial cells. This disruption leads to cell death or growth inhibition.

Study on Antiviral Properties

A recent study highlighted the antiviral potential of related triazole compounds against various viruses. Although specific data on this compound was limited, it was noted that triazole derivatives generally possess activity against viruses such as HSV and HIV .

Synthesis and Evaluation of Bioactivity

In a synthesis study conducted by researchers , a series of triazole derivatives were evaluated for their biological activity. The findings indicated that modifications to the triazole structure could enhance antimicrobial efficacy. The study emphasized the importance of structure–activity relationships in developing potent bioactive compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.